1H-BENZO[D]IMIDAZOLE-4-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-4-carbohydrazide is a heterocyclic compound that features a benzimidazole core fused with a carbohydrazide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the condensation of 1,2-phenylenediamine with formic acid, followed by the reaction with hydrazine hydrate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of 1H-BENZO[D]IMIDAZOLE-4-CARBOHYDRAZIDE often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amine derivatives with potential biological activity.
Substitution: Functionalized benzimidazole derivatives with diverse applications.
Scientific Research Applications
1H-Benzimidazole-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-BENZO[D]IMIDAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA replication. These actions are mediated through binding to active sites, altering protein conformation, and inducing oxidative stress.
Comparison with Similar Compounds
- 1H-Benzimidazole-2-carbohydrazide
- 1H-Benzimidazole-5-carbohydrazide
- 1H-Benzimidazole-6-carbohydrazide
Uniqueness: 1H-Benzimidazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs.
Properties
CAS No. |
433728-74-6 |
---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1H-benzimidazole-4-carbohydrazide |
InChI |
InChI=1S/C8H8N4O/c9-12-8(13)5-2-1-3-6-7(5)11-4-10-6/h1-4H,9H2,(H,10,11)(H,12,13) |
InChI Key |
XYEIBKRLVDKPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C(=O)NN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.